2-(1-{[2-(4-fluorophenyl)ethyl]amino}ethylidene)-1H-indene-1,3(2H)-dione
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Overview
Description
2-(1-{[2-(4-fluorophenyl)ethyl]amino}ethylidene)-1H-indene-1,3(2H)-dione is a synthetic organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of an indene core, substituted with a fluorophenyl group and an aminoethylidene moiety. Indene derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 2-(1-{[2-(4-fluorophenyl)ethyl]amino}ethylidene)-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorophenylacetic acid and indanone.
Formation of Intermediate: The 4-fluorophenylacetic acid is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with indanone in the presence of a base to form the indene core.
Substitution Reaction: The indene core is then subjected to a substitution reaction with 2-(4-fluorophenyl)ethylamine to introduce the aminoethylidene group.
Final Product: The final step involves the cyclization of the intermediate to form the desired product, this compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
2-(1-{[2-(4-fluorophenyl)ethyl]amino}ethylidene)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminoethylidene group can be replaced with other nucleophiles under appropriate conditions.
Cyclization: The compound can undergo intramolecular cyclization reactions to form various cyclic derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, including cancer, inflammation, and neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(1-{[2-(4-fluorophenyl)ethyl]amino}ethylidene)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cancer cell proliferation or inflammation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
2-(1-{[2-(4-fluorophenyl)ethyl]amino}ethylidene)-1H-indene-1,3(2H)-dione can be compared with other indene derivatives, such as:
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with a similar indene core structure.
Sulindac: Another NSAID with an indene core, used to treat pain and inflammation.
Tiaprofenic acid: An anti-inflammatory drug with a similar indene structure.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorophenyl and aminoethylidene groups, which confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C19H16FNO2 |
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Molecular Weight |
309.3 g/mol |
IUPAC Name |
2-[N-[2-(4-fluorophenyl)ethyl]-C-methylcarbonimidoyl]-3-hydroxyinden-1-one |
InChI |
InChI=1S/C19H16FNO2/c1-12(21-11-10-13-6-8-14(20)9-7-13)17-18(22)15-4-2-3-5-16(15)19(17)23/h2-9,22H,10-11H2,1H3 |
InChI Key |
WIHIPFPLTPGCEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCC1=CC=C(C=C1)F)C2=C(C3=CC=CC=C3C2=O)O |
Origin of Product |
United States |
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